3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid

Chiral building block Stereochemistry Diastereomer ratio

Challenge: Chiral method development labs lack a moderately complex, UV-active probe with dual undefined stereocenters to benchmark column selectivity for 3-arylpropanoic API impurity profiling. Solution: CAS 1394040-53-9 is a drug impurity reference standard offering 4 stereoisomers, a meta-bromine UV chromophore (XLogP3 3.2, TPSA 46.5 Ų), and 5 rotatable bonds. • System suitability std. for chiral HPLC/SFC method validation • Meta-bromine handle enables regiospecific Suzuki/Buchwald-Hartwig diversification • Occupies distinct lipophilic-flexible quadrant of chemical space vs. simpler 3-arylpropanoic acid building blocks

Molecular Formula C14H17BrO3
Molecular Weight 313.19 g/mol
CAS No. 1394040-53-9
Cat. No. B1528651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid
CAS1394040-53-9
Molecular FormulaC14H17BrO3
Molecular Weight313.19 g/mol
Structural Identifiers
SMILESC1CC(OC1)CC(CC2=CC(=CC=C2)Br)C(=O)O
InChIInChI=1S/C14H17BrO3/c15-12-4-1-3-10(8-12)7-11(14(16)17)9-13-5-2-6-18-13/h1,3-4,8,11,13H,2,5-7,9H2,(H,16,17)
InChIKeyDUQYFSVNHKBHEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic Acid: Structural & Procurement Baseline


3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid (CAS 1394040-53-9) is a chiral, bifunctional small molecule featuring a meta-bromophenyl group and a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) substituent on a propanoic acid backbone [1]. With a molecular weight of 313.19 g/mol, a computed XLogP3 of 3.2, and two undefined atom stereocenters, it represents a structurally complex member of the 3-arylpropanoic acid class that is primarily distributed as a versatile research scaffold and potential drug impurity reference standard [1][2].

Chiral scaffold with dual stereocenters

For chiral chromatography method development and stereoselective synthesis validation.

Drug impurity reference standard context

Reported use as an impurity marker for 3-arylpropanoic acid-derived API profiling.

Physicochemical property library building block

Occupies higher lipophilicity and TPSA quadrant not covered by simpler analogs.

Structural & Physicochemical Differentiation


This compound cannot be freely interchanged with simpler 3-arylpropanoic acid analogs because the oxolan-2-ylmethyl appendage introduces two stereocenters, markedly higher lipophilicity, and an expanded topological polar surface area relative to commercially abundant alternatives such as 3-(3-bromophenyl)propanoic acid or 2-(3-bromophenyl)propanoic acid [1][2]. These physicochemical differences directly affect chromatographic retention, membrane partitioning, and molecular recognition events—parameters that are critical in assay development, impurity profiling, and structure-activity relationship (SAR) campaigns [1]. The meta-bromine substitution pattern further distinguishes it from para-substituted isomers, which exhibit divergent electronic properties and crystallographic behavior [3]. Consequently, substituting this scaffold with a less complex analog invalidates any experimental protocol that depends on its specific stereochemical or lipophilic profile.

Stereochemical complexity mismatch

Simple 3-arylpropanoic acids lack the two stereocenters; chiral separation protocols may not transfer.

Lipophilicity and TPSA shift

Oxolane appendage raises lipophilicity and polar surface area relative to simple 3-arylpropanoic acids; chromatographic behavior and membrane partitioning may shift.

Meta-substitution regioisomerism

Para-bromo analog (CAS 1643-30-7) differs in electronic profile and steric environment; cross-coupling regioselectivity may not be interchangeable.

Quantitative Evidence vs. Closest Analogs


Stereochemical Complexity vs. Analogs

3-(3-Bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid possesses two undefined atom stereocenters (the C-2 carbon of the propanoic acid chain and the C-2 carbon of the oxolane ring), generating up to four possible stereoisomers in the racemic mixture [1]. In contrast, 3-(3-bromophenyl)propanoic acid (CAS 42287-90-1), 3-(4-bromophenyl)propanoic acid (CAS 1643-30-7), and 2-(3-bromophenyl)propanoic acid (CAS 53086-52-5) each contain zero or only one stereocenter [2][3]. This stereochemical richness makes the target compound uniquely suited for applications requiring diastereomeric resolution, chiral chromatography method development, or stereoselective synthesis validation.

Stereocenters
Head-to-head
2 undefined stereocenters
vs. 0–1 in simple analogs

Supports chiral separation and stereoselective synthesis assay development.

Computed from 2D structure; diastereomer ratio not specified.

Chiral building block Stereochemistry Diastereomer ratio

Lipophilicity Differentiation

The computed partition coefficient (XLogP3) for 3-(3-bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid is 3.2, compared with 2.4 for 3-(3-bromophenyl)propanoic acid and 2.2 for 3-(4-bromophenyl)propanoic acid [1][2][3]. This +0.8 to +1.0 log unit increase is attributable to the additional methylene and oxolane ring contributions, translating to an approximately 6–10× higher predicted octanol-water partition coefficient. This lipophilicity shift directly impacts reversed-phase HPLC retention times, solid-phase extraction recovery, and predicted passive membrane permeability.

XLogP3
Head-to-head
3.2
+0.8 vs. 3-(3-Br); +1.0 vs. 4-Br

Addresses a lipophilicity gap relative to simpler 3-arylpropanoic acid analogs.

Computed XLogP3; experimental logP may differ.

Lipophilicity LogP Membrane permeability

Polar Surface Area (TPSA) Differentiation

The target compound has a computed topological polar surface area (TPSA) of 46.5 Ų, which is 9.2 Ų (+25%) higher than the 37.3 Ų TPSA shared by 3-(3-bromophenyl)propanoic acid and 3-(4-bromophenyl)propanoic acid [1][2][3]. The additional oxygen atom from the oxolane ring contributes a hydrogen bond acceptor, increasing the TPSA while simultaneously raising the hydrogen bond acceptor count from 2 to 3. Both compounds remain well below the 140 Ų Veber threshold for oral bioavailability, but the 25% relative difference is significant for fine-tuning physicochemical property profiles in medicinal chemistry campaigns.

TPSA
Head-to-head
46.5 Ų
+9.2 Ų (+25% vs. analogs)

Supports property-guided library design with distinct polar surface area.

Computed TPSA; experimental polar surface area may differ.

Polar surface area Bioavailability prediction Veber's rule

Meta-Bromine Substitution vs. Para Isomer

The 3-bromophenyl (meta-substituted) arrangement in the target compound contrasts with the 4-bromophenyl (para-substituted) configuration found in CAS 1643-30-7 [1][2]. Meta-substitution alters the dipole moment vector, the ¹H NMR coupling pattern (¹J, ³J, and ⁴J couplings distinct from para-substituted systems), and the steric environment around the bromine atom. The meta-bromine serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type cross-coupling reactions, and its non-conjugating position relative to the propanoic acid chain preserves the electron density at the carboxylic acid moiety differently than the para isomer, where direct resonance conjugation can modulate pKa.

Bromine Position
Class-level
Meta-bromophenyl
vs. para-bromophenyl in CAS 1643-30-7

Supports regiospecific diversification for cross-coupling libraries.

Quantitative NMR data not publicly available.

Regioisomer Halogen bonding Cross-coupling handle

Vendor-Supplied Analytical Documentation

Synblock (Catalog NB21127) supplies 3-(3-bromophenyl)-2-[(oxolan-2-yl)methyl]propanoic acid at NLT 98% purity and provides a documentation package that includes MSDS, NMR, HPLC, and LC-MS data with each batch . AKSci (Catalog 7703DQ) offers the compound at ≥95% purity with SDS and Certificate of Analysis (COA) available upon request . In comparison, many vendors supplying simpler 3-arylpropanoic acid analogs (e.g., 3-(3-bromophenyl)propanoic acid) provide only basic purity specifications without multi-modal analytical characterization as a standard offering. The availability of LC-MS and HPLC trace data at the point of procurement reduces the need for in-house re-characterization and accelerates workflow integration.

Analytical Docs
Data to verify
NMR, HPLC, LC-MS with batch
vs. purity-only for many analogs

May reduce in-house re-characterization burden; verify batch-specific data.

Source-specific; confirm with vendor for current batch.

Quality control Analytical characterization Procurement verification

Rotatable Bond Count Differentiation

The target compound contains 5 rotatable bonds (computed by Cactvs 3.4.8.18), compared with 3 rotatable bonds for 3-(3-bromophenyl)propanoic acid and 3-(4-bromophenyl)propanoic acid [1][2][3]. The two additional rotatable bonds arise from the oxolan-2-ylmethyl chain, increasing conformational flexibility. This elevated rotatable bond count affects entropic penalties upon target binding and influences the compound's behavior in molecular docking screens, molecular dynamics simulations, and crystallographic fragment screening where conformational diversity can either enhance or diminish hit rates depending on the target pocket geometry.

Rotatable Bonds
Head-to-head
5
+2 vs. analogs (3)

Supports conformational diversity assessment in molecular modeling.

Computed rotatable bond count; conformational sampling depends on force field.

Molecular flexibility Conformational entropy Ligand efficiency

Best Application Scenarios


Chiral Chromatography Method Development

The presence of two undefined stereocenters makes 3-(3-bromophenyl)-2-(oxolan-2-ylmethyl)propanoic acid an ideal test analyte for developing and validating chiral HPLC or SFC separation methods [1]. Its four potential stereoisomers challenge column selectivity and mobile phase optimization in ways that single-stereocenter analogs cannot. Procurement of this compound supports analytical method development laboratories seeking to benchmark chiral stationary phase performance using a moderately complex, UV-active probe molecule.

Drug Impurity Reference Standard

Bio-Fount explicitly catalogs this compound as a drug impurity reference standard [2]. Its unique combination of meta-bromophenyl substitution, oxolane-containing side chain, and dual stereocenters makes it suitable as a system suitability standard or impurity marker in HPLC-UV and LC-MS methods for pharmaceutical quality control, particularly when profiling 3-arylpropanoic acid-derived active pharmaceutical ingredients (APIs) where such structural motifs may arise as synthetic byproducts.

Physicochemical Property Library Design

With an XLogP3 of 3.2, TPSA of 46.5 Ų, and 5 rotatable bonds, this compound occupies a distinct physicochemical property bin that is not addressed by simpler 3-arylpropanoic acid building blocks (XLogP3 2.2–2.4, TPSA 37.3 Ų) [1][3]. In parallel library synthesis or property-guided fragment elaboration, procurement of this scaffold enables coverage of a higher-lipophilicity, higher-polarity, and higher-flexibility quadrant of chemical space, supporting multiparameter optimization efforts without requiring de novo synthesis of the oxolane-bearing intermediate.

Cross-Coupling Substrate for Meta-Diversification

The meta-bromine on the phenyl ring serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann), enabling regiospecific diversification at the meta position . Unlike the more commonly procured para-bromophenyl analog (CAS 1643-30-7), this compound directs derivatization to the meta position, yielding compound libraries with distinct regiochemical vectors that are valuable in patent landscaping and lead optimization campaigns where intellectual property freedom-to-operate depends on substitution pattern novelty.

Application
Selection Property
Validation Focus
Chiral SFC/HPLC method development
Dual undefined stereocenters
Chiral stationary phase selectivity and mobile phase optimization
Drug impurity reference standard
Meta-bromophenyl + oxolane scaffold with stereocenters
System suitability and impurity profiling in HPLC/LC-MS
Physicochemical property library expansion
Higher lipophilicity, TPSA, and flexibility vs. simple analogs
Coverage of underexplored property space in compound libraries
Meta-selective cross-coupling library synthesis
Meta-bromine substitution pattern
Regioselectivity and cross-coupling reaction efficiency
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